CB2 Receptor Binding Affinity: ~100-Fold Enhancement of (+)-CBD Over (−)-CBD
(+)-CBD binds the human CB2 receptor with a Ki of 28 nM, whereas (−)-CBD shows negligible orthosteric binding at CB2 (reported Ki > 10 μM) [1][2]. A comprehensive 2025 enantiomer profiling study confirmed that the (+)-enantiomer reaches nM-range affinity for CB2, representing an approximately 100-fold improvement over the (−)-enantiomer, and that all (+)-enantiomer derivatives tested (except one) displayed higher CB2 affinities than their (−)-counterparts [1]. The CB1/CB2 Ki ratio shifts from 2.3 for (−)-CBD to 24.3 for (+)-CBD, reflecting a marked gain in CB2 selectivity for the (+)-enantiomer [1].
| Evidence Dimension | CB2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 28 nM (human CB2, [3H]-CP55940 displacement) |
| Comparator Or Baseline | (−)-CBD: Ki > 10 μM (negligible orthosteric binding); ~100-fold difference in affinity |
| Quantified Difference | ~100-fold higher CB2 affinity for (+)-CBD vs (−)-CBD; CB1/CB2 Ki ratio 24.3 (+)-CBD vs 2.3 (−)-CBD |
| Conditions | Membranes from human CB2 receptor-stably transfected HEK-293 cells; radioligand [3H]-CP55940; competition binding assay (Ki range 10⁻¹¹–10⁻⁴ M) |
Why This Matters
Procurement of (+)-CBD is mandatory for any CB2-dependent assay; (−)-CBD is functionally inert at this receptor, and racemic material will dilute the measurable CB2 signal by at least 50%.
- [1] Rodríguez-Carreiro S, Navarro G, Franco R, Morales P, et al. Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−) and (+)-enantiomers of some naturally occurring phytocannabinoids or synthetic derivatives. European Journal of Medicinal Chemistry Reports. 2025;14:100184. View Source
- [2] BindingDB. BDBM579473: (+)-CBD. Affinity Data: Ki = 28 nM (CB2), Ki = 345 nM (CB1). Source: US Patent 11,485,700 (Symrise AG); membranes from human CB1/CB2-transfected cells (Perkin-Elmer RBHCB1M400UA/RBXCB2M400UA). View Source
